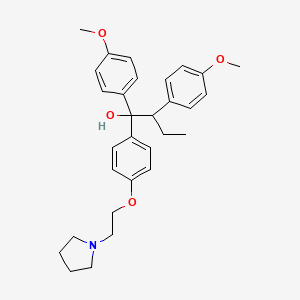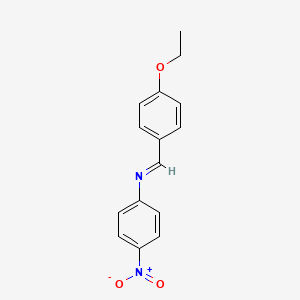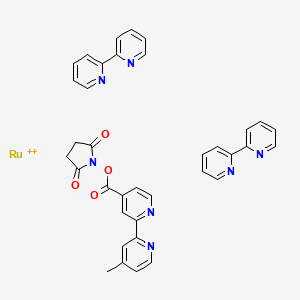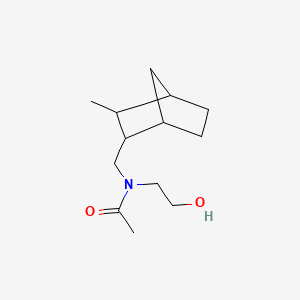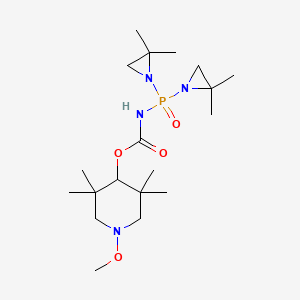
Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, aziridine, phosphinyl, and piperidyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester typically involves multiple steps. The process begins with the preparation of the aziridine and piperidyl components, followed by their combination with carbamic acid and phosphinyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow systems and automated monitoring to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: In this reaction, one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester
- Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-[(1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]ethyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
101491-53-6 |
|---|---|
Molekularformel |
C19H37N4O4P |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(1-methoxy-3,3,5,5-tetramethylpiperidin-4-yl) N-bis(2,2-dimethylaziridin-1-yl)phosphorylcarbamate |
InChI |
InChI=1S/C19H37N4O4P/c1-16(2)10-21(26-9)11-17(3,4)14(16)27-15(24)20-28(25,22-12-18(22,5)6)23-13-19(23,7)8/h14H,10-13H2,1-9H3,(H,20,24,25) |
InChI-Schlüssel |
SBWVKJUAHDOUQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(C1OC(=O)NP(=O)(N2CC2(C)C)N3CC3(C)C)(C)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



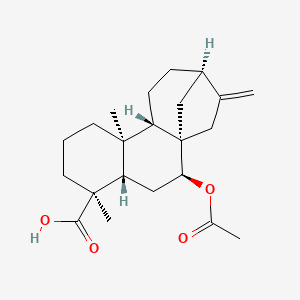


![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
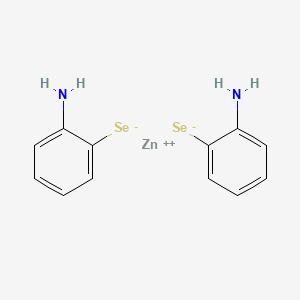

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
